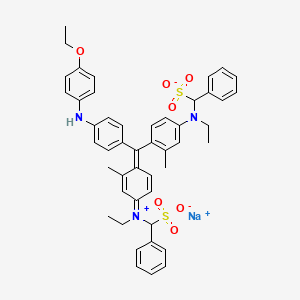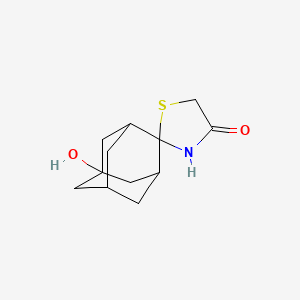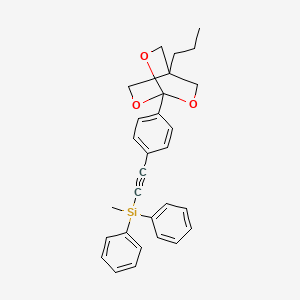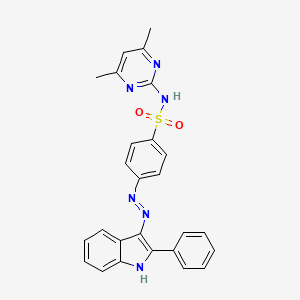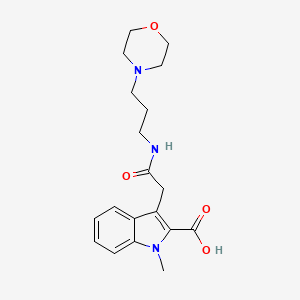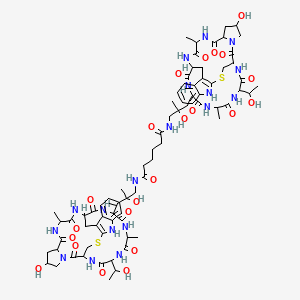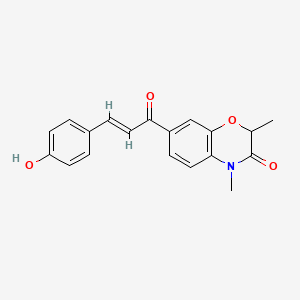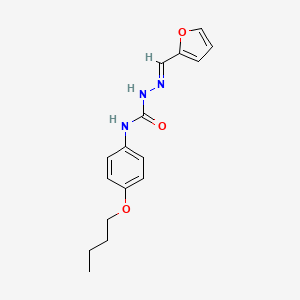
Hydrazine, 1-((1-(cyclohexylmethyl)-2,4,6-decatrienyl)oxy)-1-hydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrazine, 1-((1-(cyclohexylmethyl)-2,4,6-decatrienyl)oxy)-1-hydroxy- is a complex organic compound that belongs to the class of hydrazine derivatives. Hydrazine derivatives are known for their wide range of applications in various fields, including chemistry, biology, and industry. This particular compound is characterized by its unique structure, which includes a hydrazine moiety linked to a cyclohexylmethyl group and a decatrienyl chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of hydrazine, 1-((1-(cyclohexylmethyl)-2,4,6-decatrienyl)oxy)-1-hydroxy- typically involves the coupling of hydrazine with appropriate organic substrates. One common method involves the reductive alkylation of hydrazine derivatives with α-picoline-borane, which provides various N-alkylhydrazine derivatives . The reaction conditions often require the use of catalysts such as hexamethylphosphoramide (HMPA) and N,N-dimethylacetamide (DMAc) to achieve high yields .
Industrial Production Methods
Industrial production of hydrazine derivatives often involves large-scale chemical processes. For example, the Raschig process is commonly used for the production of hydrazine and its derivatives. This process involves the oxidation of ammonia with sodium hypochlorite in the presence of a ketone, followed by the reaction with hydrazine hydrate .
Análisis De Reacciones Químicas
Types of Reactions
Hydrazine, 1-((1-(cyclohexylmethyl)-2,4,6-decatrienyl)oxy)-1-hydroxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazones and other derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form new compounds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Major Products
The major products formed from these reactions include hydrazones, oxides, and substituted hydrazine derivatives .
Aplicaciones Científicas De Investigación
Hydrazine, 1-((1-(cyclohexylmethyl)-2,4,6-decatrienyl)oxy)-1-hydroxy- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various hydrazine derivatives.
Biology: It is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of certain diseases.
Industry: It is used in the production of polymers, pharmaceuticals, and agrochemicals.
Mecanismo De Acción
The mechanism of action of hydrazine, 1-((1-(cyclohexylmethyl)-2,4,6-decatrienyl)oxy)-1-hydroxy- involves its interaction with molecular targets and pathways within cells. It can form hydrazones with carbonyl compounds, which can then undergo further reactions to produce various products. The compound’s effects are mediated through its ability to undergo nucleophilic addition reactions, leading to the formation of stable intermediates .
Comparación Con Compuestos Similares
Similar Compounds
Methylhydrazine: Known for its use in the synthesis of pharmaceuticals and as a rocket propellant.
1,1-Dimethylhydrazine: Used in the production of polymers and as a fuel component.
Uniqueness
Hydrazine, 1-((1-(cyclohexylmethyl)-2,4,6-decatrienyl)oxy)-1-hydroxy- is unique due to its complex structure, which imparts specific chemical properties and reactivity. Its ability to form stable hydrazones and undergo various chemical reactions makes it a valuable compound in scientific research and industrial applications .
Propiedades
Número CAS |
879628-98-5 |
|---|---|
Fórmula molecular |
C17H30N2O2 |
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
N-amino-N-[(3E,5E,7E)-1-cyclohexylundeca-3,5,7-trien-2-yl]oxyhydroxylamine |
InChI |
InChI=1S/C17H30N2O2/c1-2-3-4-5-6-7-11-14-17(21-19(18)20)15-16-12-9-8-10-13-16/h4-7,11,14,16-17,20H,2-3,8-10,12-13,15,18H2,1H3/b5-4+,7-6+,14-11+ |
Clave InChI |
RLDGLEZUJRJOLQ-NFPUAISASA-N |
SMILES isomérico |
CCC/C=C/C=C/C=C/C(CC1CCCCC1)ON(N)O |
SMILES canónico |
CCCC=CC=CC=CC(CC1CCCCC1)ON(N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



